molecular formula C18H14N2O2S2 B6636572 N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-sulfonamide

N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-sulfonamide

Cat. No. B6636572
M. Wt: 354.4 g/mol
InChI Key: XNOQMXHHYDYDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-sulfonamide, commonly known as MBTS, is a chemical compound that belongs to the class of benzothiazole sulfonamides. MBTS is widely used in various industrial applications, including rubber production, as a vulcanization accelerator. In recent years, MBTS has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

MBTS exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer progression and metastasis. MBTS also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. Moreover, MBTS has been shown to activate AMP-activated protein kinase (AMPK), which plays a critical role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
MBTS has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. MBTS also inhibits the migration and invasion of cancer cells by suppressing the expression of MMPs. Furthermore, MBTS has been shown to improve glucose and lipid metabolism by activating AMPK signaling pathway.

Advantages and Limitations for Lab Experiments

MBTS has several advantages for laboratory experiments. It is readily available and relatively inexpensive. MBTS is also stable and can be stored for a long time without significant degradation. However, MBTS has some limitations for laboratory experiments. It is insoluble in water, which makes it difficult to use in aqueous-based experiments. Moreover, MBTS has low bioavailability, which limits its therapeutic applications.

Future Directions

There are several future directions for MBTS research. One potential area of research is the development of more efficient synthesis methods for MBTS. Another area of research is the modification of MBTS to improve its solubility and bioavailability. Furthermore, the therapeutic potential of MBTS in various diseases, including cancer, diabetes, and inflammation, needs to be further explored. Finally, the safety and toxicity of MBTS need to be thoroughly evaluated before its clinical use.
Conclusion
In conclusion, MBTS is a promising chemical compound with potential therapeutic applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic activities. MBTS exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. Although MBTS has some limitations for laboratory experiments, it has several advantages and has numerous future directions for research.

Synthesis Methods

MBTS can be synthesized by the reaction of 2-aminobenzothiazole and 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MBTS as a white crystalline solid.

Scientific Research Applications

MBTS has been extensively studied for its potential therapeutic applications. It has shown promising results in various areas, including cancer treatment, anti-inflammatory, and anti-diabetic activities.

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c1-12-19-17-9-7-15(11-18(17)23-12)20-24(21,22)16-8-6-13-4-2-3-5-14(13)10-16/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOQMXHHYDYDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-sulfonamide

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